

# physical and chemical properties of 1,3-Bis(4-fluorophenyl)urea

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## Compound of Interest

Compound Name: 1,3-Bis(4-fluorophenyl)urea

Cat. No.: B1330515

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## An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activity of **1,3-Bis(4-fluorophenyl)urea**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes and pathways.

## Core Physical and Chemical Properties

**1,3-Bis(4-fluorophenyl)urea** is a symmetrically substituted diaryl urea. The presence of fluorine atoms on the phenyl rings significantly influences its electronic properties and biological activity.

Table 1: Physical and Chemical Properties of **1,3-Bis(4-fluorophenyl)urea**

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>10</sub> F <sub>2</sub> N <sub>2</sub> O	--INVALID-LINK--[1]
Molecular Weight	248.23 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white crystalline powder	--INVALID-LINK--[2]
Melting Point	267 °C	--INVALID-LINK--[3]
Boiling Point	Not experimentally determined (decomposes)	
Solubility	Poorly soluble in water. Soluble in polar organic solvents like DMSO and DMF.	[General knowledge on diaryl ureas][4]
pKa	Not experimentally determined	
CAS Number	370-22-9	--INVALID-LINK--[1]

Table 2: Computed Physicochemical Properties of **1,3-Bis(4-fluorophenyl)urea**

Property	Value	Source
XLogP3	3.2	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	2	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	3	--INVALID-LINK--[1]
Rotatable Bond Count	2	--INVALID-LINK--[1]

## Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **1,3-Bis(4-fluorophenyl)urea**. While comprehensive public spectra with full assignments are limited, the expected spectral characteristics are summarized below.

Table 3: Spectral Data for **1,3-Bis(4-fluorophenyl)urea**

Technique	Data	Source
<sup>1</sup> H NMR	Expected signals for aromatic protons (multiplets) and N-H protons (broad singlet).	--INVALID-LINK--[1]
<sup>13</sup> C NMR	Expected signals for aromatic carbons and the urea carbonyl carbon.	--INVALID-LINK--[1]
Mass Spectrometry (GC-MS)	Molecular ion peak ( $M^+$ ) expected at m/z 248. Fragmentation pattern would show characteristic losses of fluorophenyl and isocyanate moieties.	--INVALID-LINK--[1]
IR Spectroscopy	Characteristic peaks for N-H stretching, C=O stretching (urea), and C-F stretching.	[General knowledge on urea compounds]

## Experimental Protocols

### Synthesis of **1,3-Bis(4-fluorophenyl)urea**

The synthesis of **1,3-Bis(4-fluorophenyl)urea** can be achieved through the reaction of 4-fluorophenyl isocyanate with 4-fluoroaniline. A general and adaptable protocol is provided below.

#### Experimental Workflow: Synthesis of **1,3-Bis(4-fluorophenyl)urea**



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*Synthesis and purification workflow for **1,3-Bis(4-fluorophenyl)urea**.*

## Protocol:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Addition of Isocyanate: To the stirred solution, add 4-fluorophenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Product Precipitation: Upon completion, pour the reaction mixture into cold water with vigorous stirring to precipitate the crude **1,3-Bis(4-fluorophenyl)urea**.
- Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure **1,3-Bis(4-fluorophenyl)urea** as a crystalline solid.
- Drying: Dry the purified product in a vacuum oven.

## Characterization

The identity and purity of the synthesized **1,3-Bis(4-fluorophenyl)urea** should be confirmed using the following analytical techniques:

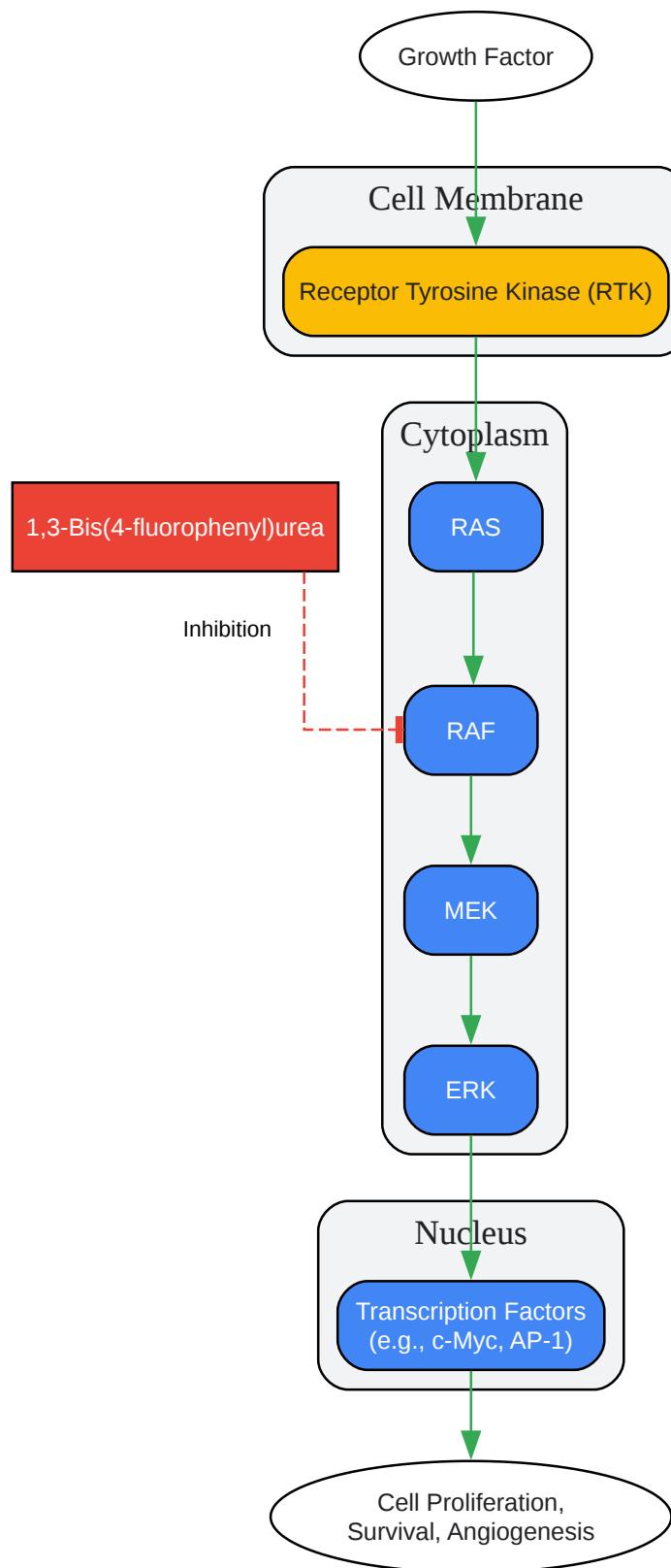
- Melting Point: Determine the melting point and compare it with the literature value.
- NMR Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) and acquire the NMR spectra to confirm the chemical structure.
- Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight.

- FTIR Spectroscopy: Record the infrared spectrum to identify the characteristic functional groups.

## Potential Biological Activity and Signaling Pathway

Diaryl urea derivatives, including those with fluorine substitutions, have garnered significant interest in drug discovery, particularly as kinase inhibitors in oncology.<sup>[5][6]</sup> Several compounds with a similar structural scaffold have been shown to inhibit the RAF/MEK/ERK signaling pathway, which is a critical cascade that regulates cell proliferation, differentiation, and survival. <sup>[6][7][8]</sup> Dysregulation of this pathway is a hallmark of many cancers.

Proposed Signaling Pathway Inhibition by **1,3-Bis(4-fluorophenyl)urea**



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*Potential inhibition of the RAF/MEK/ERK signaling pathway.*

The diagram above illustrates the proposed mechanism of action where **1,3-Bis(4-fluorophenyl)urea** may act as an inhibitor of RAF kinase. By blocking the activity of RAF, the compound can prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the activation of transcription factors that drive cancer cell proliferation and survival.

## Conclusion

**1,3-Bis(4-fluorophenyl)urea** is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized. Its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

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